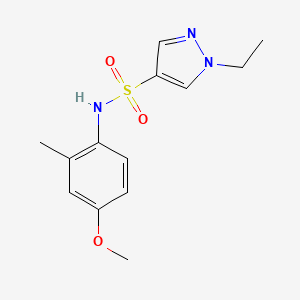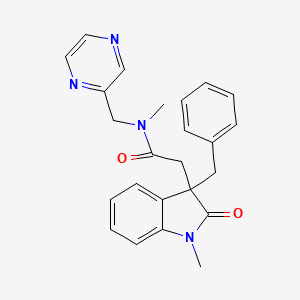
1-ethyl-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-sulfonamide, also known as EPM or Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and arthritis. EPM is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it targets the COX-2 enzyme that is responsible for the production of prostaglandins, a type of hormone that causes inflammation and pain in the body.
Mecanismo De Acción
1-ethyl-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-sulfonamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain in the body. Unlike traditional NSAIDs, which also inhibit the COX-1 enzyme that is responsible for the production of prostaglandins that protect the stomach lining, this compound selectively targets COX-2, thereby reducing the risk of gastrointestinal side effects.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, which means it reduces inflammation, pain, and fever in the body. This compound has also been found to have antioxidant properties, which means it reduces oxidative stress and damage to cells and tissues. Moreover, this compound has been shown to have anti-cancer, anti-angiogenic, and anti-metastatic effects, which means it inhibits the growth and spread of cancer cells and blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-sulfonamide is a widely used and well-established drug that has been extensively studied for its therapeutic applications in various diseases. This compound is readily available and relatively inexpensive, making it a convenient and cost-effective drug for laboratory experiments. However, this compound has some limitations in laboratory experiments, such as its potential toxicity and side effects, which can affect the accuracy and reliability of the results.
Direcciones Futuras
There are several future directions for the research on 1-ethyl-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-sulfonamide. One direction is to investigate the potential therapeutic applications of this compound in other diseases such as diabetes, obesity, and neurodegenerative disorders. Another direction is to develop new formulations and delivery systems for this compound that can improve its efficacy and reduce its side effects. Moreover, future research can focus on the development of new COX-2 inhibitors that can overcome the limitations of this compound and provide better therapeutic outcomes.
Métodos De Síntesis
1-ethyl-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-sulfonamide can be synthesized by reacting 4-methoxy-2-methylbenzenesulfonyl chloride with 1-ethyl-1H-pyrazole-4-amine in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white crystalline solid with a melting point of 159-161°C.
Aplicaciones Científicas De Investigación
1-ethyl-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular disorders. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to reduce the production of beta-amyloid, a protein that is associated with Alzheimer's disease, and improve cognitive function in animal models. Moreover, this compound has been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the heart.
Propiedades
IUPAC Name |
1-ethyl-N-(4-methoxy-2-methylphenyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-4-16-9-12(8-14-16)20(17,18)15-13-6-5-11(19-3)7-10(13)2/h5-9,15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTLXQINDWYUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5358636.png)
![N-[3-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B5358654.png)
![4-(acetylamino)-3-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5358661.png)
![2-[(2-chloro-4-methylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5358678.png)
![1-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B5358690.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5358691.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5358699.png)
![5-[(9-methyl-9H-carbazol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5358704.png)
![2-cyclohexyl-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5358713.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5358723.png)
![N-[4-(diethylamino)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5358731.png)
![N-(2-cyclohex-1-en-1-ylethyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5358739.png)
![2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinol](/img/structure/B5358740.png)
